molecular formula C15H14N2O3 B5701426 N-benzyl-3-methyl-2-nitrobenzamide

N-benzyl-3-methyl-2-nitrobenzamide

Cat. No.: B5701426
M. Wt: 270.28 g/mol
InChI Key: PPOXEXGLOOZKTO-UHFFFAOYSA-N
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Description

N-Benzyl-3-methyl-2-nitrobenzamide is a nitro-substituted benzamide derivative synthesized via an amide coupling reaction between 3-methyl-2-nitrobenzoic acid and phenylmethanamine. This compound is characterized by a benzyl group attached to the amide nitrogen, a methyl group at the 3-position, and a nitro group at the 2-position of the benzene ring. Key properties include:

  • Synthesis Yield: 91% under optimized conditions .
  • Melting Point: 137–138 °C .
  • Spectroscopic Data: ¹H NMR (400 MHz, CDCl₃) shows aromatic protons at δ 7.42–7.27 (m, 8H), a singlet for the methyl group at δ 2.38 (s, 3H), and a benzylic CH₂ at δ 4.57 (d, J = 5.7 Hz, 2H) .

Properties

IUPAC Name

N-benzyl-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-11-6-5-9-13(14(11)17(19)20)15(18)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOXEXGLOOZKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-3-methyl-2-nitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 3-methyl-2-nitrobenzoic acid with benzylamine under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete condensation and formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-benzyl-3-methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-benzyl-3-carboxy-2-nitrobenzamide.

Scientific Research Applications

N-benzyl-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzamide Derivatives

Key Observations:

Amide Nitrogen Substituents: The benzyl group in the target compound introduces steric bulk and lipophilicity, contrasting with dimethyl groups (N,N-dimethyl-2-nitrobenzamide) or hydroxy-alkyl moieties (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide). These differences impact solubility and catalytic utility .

Synthetic Efficiency :

  • The target compound’s 91% yield highlights optimized amide coupling conditions, whereas other derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) require additional steps, such as X-ray crystallography for structural confirmation .

Functional and Application-Based Comparisons

  • Catalytic Utility :

    • The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal-catalyzed C–H bond activation, a feature absent in the target compound .
    • Conversely, the nitro group in N-benzyl-3-methyl-2-nitrobenzamide enables participation in cyclization reactions to form diazepines, leveraging its electron-deficient aromatic ring .
  • Biological Relevance :

    • While benzimidazole-based derivatives (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides) are explored for antimicrobial or antiparasitic activity, the target compound lacks reported biological data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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